Tert-butyl 2-cyclobutylideneacetate
Description
Tert-butyl 2-cyclobutylideneacetate (Compound 1p) is a specialized organic compound featuring a cyclobutylidene moiety linked to an acetate ester group protected by a tert-butyl substituent. Synthesized via cyclobutanone using General Procedure A, it is obtained as a colorless oil with a 79% yield . Its structural uniqueness lies in the strained cyclobutylidene ring, which imparts distinct reactivity and physical properties. The compound’s ¹H NMR spectrum (500 MHz, CDCl₃) reveals key signals: δ 5.47–5.41 (m, 1H, =CH), 3.13–3.01 (m, 2H, CH₂), and 1.42 (s, 9H, tBu-CH₃), confirming its molecular architecture . While primarily used in research and development, its safety profile remains partially uncharacterized, necessitating handling by trained professionals .
Properties
CAS No. |
27784-70-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
tert-butyl 2-cyclobutylideneacetate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h7H,4-6H2,1-3H3 |
InChI Key |
FQGSNXJKBRMVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Tert-butyl 2-(oxetan-3-ylidene)acetate (Compound 1q )
- Structure : Features an oxetane ring instead of cyclobutylidene, introducing oxygen into the ring system.
- Synthesis: Derived from 3-oxetanone via General Procedure A, yielding 81% as a colorless oil .
- ¹H NMR : δ 5.44 (m, 1H, =CH), 5.39–5.36 (m, 2H, OCH₂), and 1.37 (d, 9H, tBu-CH₃). The oxygen atom in the oxetane ring deshields adjacent protons, shifting OCH₂ signals upfield compared to 1p .
- Reactivity : The oxetane’s electron-rich oxygen may enhance stability toward electrophilic attacks compared to the strained cyclobutylidene in 1p .
Tert-butyl (Z)-3-(2-ethoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate (Compound 1r )
- Structure : Incorporates an azetidine ring and an ethoxy ester, increasing steric and electronic complexity.
- Synthesis : Requires multistep reactions involving N-(tert-butoxycarbonyl)-L-alanine and Rh₂(OAc)₄ catalysis, achieving a lower yield (54%) due to structural intricacy .
- Reactivity : The azetidine ring and ethoxy group may facilitate diverse reactivity, such as participation in cycloadditions or nucleophilic substitutions, distinct from 1p ’s cyclobutylidene-driven behavior.
Substituent Effects on Physical and Chemical Properties
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